

(s)-3-(p-Methylphenyl)-beta-alanine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (s)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B1299981

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(S)-3-(p-Methylphenyl)-β-alanine: A Technical Guide

This technical guide provides a comprehensive overview of the known chemical properties of (S)-3-(p-Methylphenyl)-β-alanine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this non-proteinogenic amino acid. This document collates available data on its chemical characteristics, offers a generalized experimental approach, and discusses the biological context of its parent compound, β-alanine, due to the absence of specific biological data for the title compound.

Core Chemical Properties

(S)-3-(p-Methylphenyl)-β-alanine, a derivative of β-alanine, possesses a unique chemical structure that informs its potential applications. The fundamental identifying and physical properties are summarized below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propanoic acid | [1] |
| Synonyms | (S)-3-Amino-3-(4-tolyl)propionic acid, H-b-Phe(4-Me)-OH | [2] |
| CAS Number | 479065-00-4 | [2][3] |
| Molecular Formula | C ₁₀ H ₁₃ NO ₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [4] |
| Monoisotopic Mass | 179.09464 Da | [1] |
| Boiling Point | ~325.5 °C at 760 mmHg (for (R)-enantiomer) | [5] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Predicted XlogP | -1.0 | [1] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [4] |

Note: Specific experimental data for the melting point, solubility, and pKa of (S)-3-(p-Methylphenyl)-β-alanine are not readily available in the cited literature. The boiling point is an estimate based on its enantiomer.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of (S)-3-(p-Methylphenyl)-β-alanine are not widely published. However, a general methodology for the synthesis of diverse β-aryl-β-amino acids has been described via a palladium-catalyzed,

auxiliary-directed regioselective Csp³-H arylation of β-alanine.[6][7] This approach provides a plausible pathway for synthesizing the target compound.

A generalized workflow for such a synthesis and subsequent characterization is outlined below.



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Generalized workflow for the synthesis and characterization of β-aryl-β-amino acids.

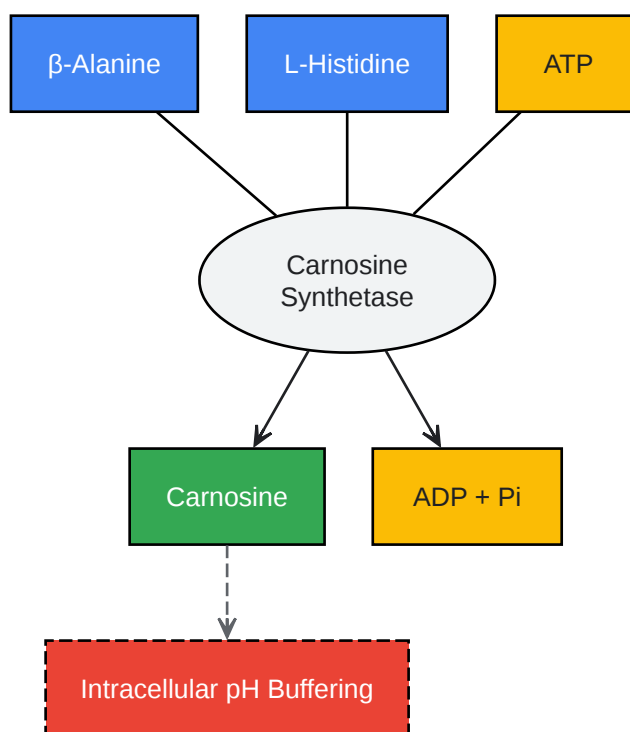
This process involves coupling a β-alanine precursor, protected with a directing group like 8-aminoquinoline, with an appropriate aryl halide (e.g., 4-iodotoluene) in the presence of a palladium catalyst. Following the reaction, standard aqueous workup and purification techniques such as column chromatography are employed to isolate the product. The final structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific research detailing the biological activity, mechanism of action, or associated signaling pathways of (S)-3-(p-Methylphenyl)-β-alanine is not available in the current scientific literature. Studies on related N-aryl-β-alanine derivatives have explored their potential as anticancer and antimicrobial agents, but these findings are broad and not specific to the p-methylphenyl substitution.[8][9][10]

To provide a relevant biological context, it is useful to examine the well-established role of its parent compound, β-alanine. β-Alanine is a naturally occurring β-amino acid that is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissue and plays a significant role as an intracellular pH buffer.

The synthesis of carnosine from β-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase in an ATP-dependent manner. This pathway is crucial for maintaining cellular homeostasis during intense exercise.



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- To cite this document: BenchChem. [(s)-3-(p-Methylphenyl)-beta-alanine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299981#s-3-p-methylphenyl-beta-alanine-chemical-properties]

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